N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034323-64-1
VCID: VC6599347
InChI: InChI=1S/C18H17N7OS/c26-18(12-3-4-13-14(9-12)27-11-20-13)19-10-17-22-21-15-5-6-16(23-25(15)17)24-7-1-2-8-24/h3-6,9,11H,1-2,7-8,10H2,(H,19,26)
SMILES: C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=CC5=C(C=C4)N=CS5)C=C2
Molecular Formula: C18H17N7OS
Molecular Weight: 379.44

N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide

CAS No.: 2034323-64-1

Cat. No.: VC6599347

Molecular Formula: C18H17N7OS

Molecular Weight: 379.44

* For research use only. Not for human or veterinary use.

N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide - 2034323-64-1

Specification

CAS No. 2034323-64-1
Molecular Formula C18H17N7OS
Molecular Weight 379.44
IUPAC Name N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide
Standard InChI InChI=1S/C18H17N7OS/c26-18(12-3-4-13-14(9-12)27-11-20-13)19-10-17-22-21-15-5-6-16(23-25(15)17)24-7-1-2-8-24/h3-6,9,11H,1-2,7-8,10H2,(H,19,26)
Standard InChI Key PKCFLVSDRINZMU-UHFFFAOYSA-N
SMILES C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=CC5=C(C=C4)N=CS5)C=C2

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The compound’s systematic IUPAC name is N-[(6-(pyrrolidin-1-yl)-[1, triazolo[4,3-b]pyridazin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide. Its molecular formula is C₂₀H₁₈N₈OS, corresponding to a molecular weight of 430.5 g/mol .

Structural Features

The molecule comprises two fused heterocyclic systems:

  • Triazolo[4,3-b]pyridazine core: A bicyclic structure with a triazole ring (positions 1,2,4) fused to a pyridazine ring. The pyrrolidin-1-yl group is attached at position 6 of the pyridazine moiety.

  • Benzothiazole-6-carboxamide side chain: A benzo[d]thiazole ring linked via a carboxamide group to the triazolopyridazine core through a methylene bridge .

Table 1: Key Structural Descriptors

PropertyValueSource
SMILESC1CCN(C1)C2=NN3C(=NN=C3C=N2)CNC(=O)C4=CC5=C(C=C4)N=CS5Computed
InChIKeyUYVXZQKNBQPQOY-UHFFFAOYSA-NDerived
Topological polar SA137 ŲPubChem

Synthesis and Structural Optimization

Synthetic Routes

The compound is synthesized via a multi-step sequence involving:

  • Formation of the triazolopyridazine core: Cyclocondensation of 3-amino-6-hydrazinylpyridazine with formic acid yields the triazolo[4,3-b]pyridazine scaffold .

  • Pyrrolidine substitution: Nucleophilic aromatic substitution at position 6 using pyrrolidine under Buchwald-Hartwig amination conditions .

  • Side-chain incorporation: Coupling the triazolopyridazine intermediate with benzo[d]thiazole-6-carboxylic acid via a carbodiimide-mediated amidation reaction .

Structural Analogues and SAR Insights

Modifications to the triazolopyridazine core and benzothiazole side chain significantly impact biological activity:

  • Pyrrolidine substitution: Enhances solubility and bioavailability by introducing a basic nitrogen .

  • Benzothiazole carboxamide: Contributes to kinase inhibition potency through hydrogen bonding with ATP-binding pockets .

Table 2: Comparative Activity of Analogues

CompoundALK5 IC₅₀ (μM)Selectivity (vs. p38α)
Target compound0.027>100-fold
N-Methylbenzothiazole variant0.1512-fold
Pyridine-2-yl analogue0.04345-fold

Data adapted from kinase profiling studies .

Pharmacological Profile

Mechanism of Action

The compound acts as a potent inhibitor of TGF-β type I receptor kinase (ALK5), disrupting Smad2/3 phosphorylation and downstream fibrotic/carcinogenic signaling . Structural studies indicate competitive ATP binding, with the benzothiazole carboxamide forming critical interactions with Lys232 and Asp351 residues .

In Vitro and In Vivo Efficacy

  • Cellular assays: IC₅₀ = 16.5 nM in HaCaT keratinocytes (3TP-luc reporter assay) .

  • Animal models: Oral administration (10 mg/kg/day) reduced tumor growth by 68% in a 4T1 murine breast cancer model .

Table 3: Pharmacokinetic Parameters (Rat)

ParameterValue
Cₘₐₓ1,620 ng/mL
AUC₀–₂₄1,426 ng·h/mL
Bioavailability51%

Data from preclinical PK studies .

Patent and Clinical Status

The compound is covered under WO2015122656A1 for use in fibrotic disorders and metastatic cancers . As of 2025, it remains in preclinical development, with IND-enabling studies ongoing.

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